2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol
Description
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol (CAS: 423743-21-9) is a phenolic derivative with a molecular formula of C20H32N2O3 and a molar mass of 348.48 g/mol . Its structure comprises:
- A central phenol ring substituted with 2,6-dimethoxy groups.
- A piperazine moiety at the 4-position, further linked to a 3-methylcyclohexyl group.
Properties
Molecular Formula |
C20H32N2O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H32N2O3/c1-15-5-4-6-17(11-15)22-9-7-21(8-10-22)14-16-12-18(24-2)20(23)19(13-16)25-3/h12-13,15,17,23H,4-11,14H2,1-3H3 |
InChI Key |
NNQCYMFRGHHYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethoxyphenol with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
*Inferred from structural analogues.
Key Differences and Implications
Substituent Effects on Bioactivity
LQFM212’s di-tert-butyl substituents confer strong radical-scavenging activity, as tert-butyl groups stabilize phenolic radicals, a feature absent in the target compound’s methoxy groups .
Morpholine vs. Cyclohexyl Groups: The morpholinopyrimidine derivative () includes a morpholine-pyrimidine system, which may enhance kinase inhibition (e.g., MAPK pathways) compared to the target compound’s simpler cyclohexyl-piperazine .
Research Findings and Gaps
Antioxidant Activity: LQFM212 demonstrated significant reduction in LPS-induced oxidative stress in animal models, attributed to its piperazine-phenol scaffold and tert-butyl groups . The target compound’s methoxy groups may offer weaker antioxidant effects due to lower electron-donating capacity.
Structural Optimization :
Biological Activity
2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol is a complex organic compound that has garnered attention for its diverse biological activities. Its structure consists of a phenolic core with methoxy substitutions and a piperazine moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure
The chemical formula for 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol is with a molecular weight of 348.5 g/mol. The structural uniqueness lies in its dual functionality as both a phenolic compound and a piperazine derivative, enhancing its therapeutic effects compared to simpler analogs.
Neurotransmitter Interaction
Research indicates that 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol exhibits significant interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest its potential utility in treating psychiatric disorders and neurological conditions. The compound may modulate neurotransmitter release and receptor sensitivity, impacting mood regulation and pain perception.
Anti-inflammatory and Analgesic Properties
Preliminary studies have shown that this compound possesses anti-inflammatory and analgesic properties. It may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses. The compound's ability to reduce inflammation suggests its potential application in pain management therapies .
Case Studies
- Neuropharmacological Evaluation : In a study assessing the effects of various compounds on mood disorders, 2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol demonstrated significant antidepressant-like effects in animal models. The study highlighted its ability to increase serotonin levels in the brain, which is crucial for mood regulation.
- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked reduction in NO production, comparable to established anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and biological activities of related compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 2,6-Dimethoxyphenol | Structure | Lacks piperazine; primarily antioxidant | Antioxidant properties |
| 4-(3-Methylcyclohexyl)piperazine | Structure | No methoxy groups; serotonin receptor focus | Studied for serotonin effects |
| 2-Methoxy-5-(3-methylcyclohexyl)phenol | Structure | Lacks piperazine; simpler interactions | Less complex biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
